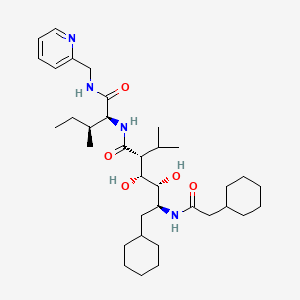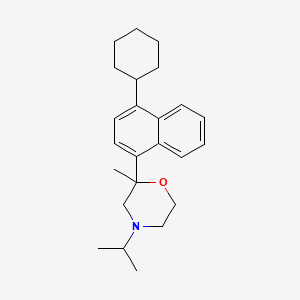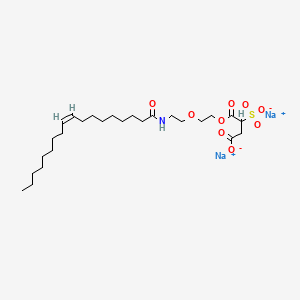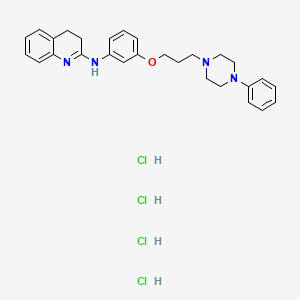
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline backbone, a piperazine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride typically involves multiple steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Tetrahydrochloride Salt: The final step involves the formation of the tetrahydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- 2-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-
Uniqueness
2-Quinolinamine, 3,4-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride is unique due to its specific structural features, such as the combination of the quinoline backbone, piperazine ring, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
85868-62-8 |
|---|---|
Formule moléculaire |
C28H36Cl4N4O |
Poids moléculaire |
586.4 g/mol |
Nom IUPAC |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-3,4-dihydroquinolin-2-amine;tetrahydrochloride |
InChI |
InChI=1S/C28H32N4O.4ClH/c1-2-10-25(11-3-1)32-19-17-31(18-20-32)16-7-21-33-26-12-6-9-24(22-26)29-28-15-14-23-8-4-5-13-27(23)30-28;;;;/h1-6,8-13,22H,7,14-21H2,(H,29,30);4*1H |
Clé InChI |
BLCWHASPTXAERQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)OCCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


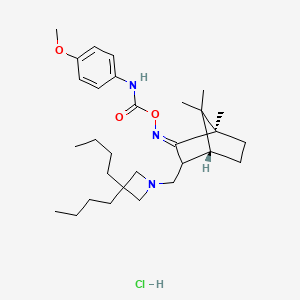
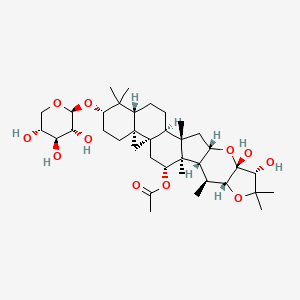
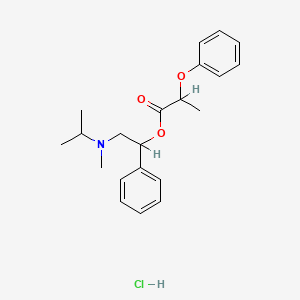

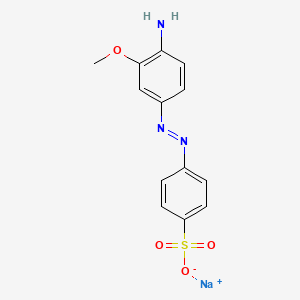
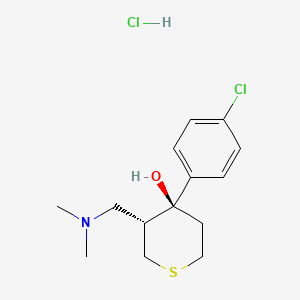
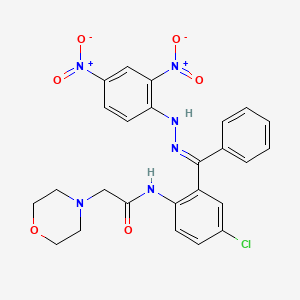
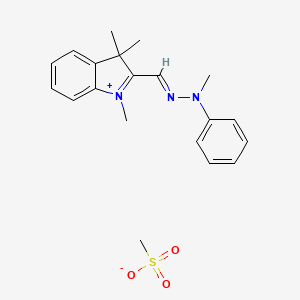

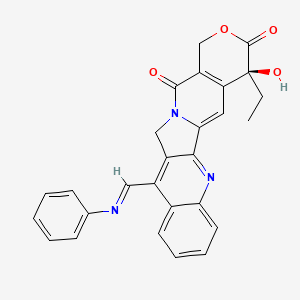
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
